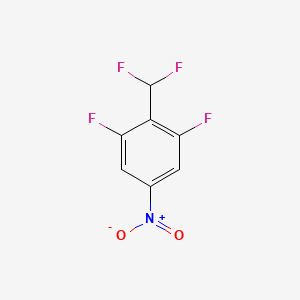

2,6-Difluoro-4-nitrobenzodifluoride

Description

While specific research on "2,6-Difluoro-4-nitrobenzodifluoride" is not extensively documented in publicly accessible literature, its constituent chemical features suggest a compound of considerable interest in modern synthetic and materials chemistry. The analysis of this compound is approached through the well-established principles of its foundational components: fluorinated aromatic systems, the benzodifluoride framework, and the synergistic effects of nitro and fluorine substituents.

Fluorinated aromatic compounds are a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The introduction of fluorine into an aromatic ring dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.com As the most electronegative element, fluorine's presence can enhance a compound's metabolic stability, lipophilicity, and bioavailability, making it a valuable tool in drug design. numberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. wikipedia.org The synthesis of these compounds has evolved significantly, with various methods such as electrophilic and nucleophilic fluorination now available. numberanalytics.com

The term "benzodifluoride" can refer to a benzene (B151609) ring substituted with two fluorine atoms. The positioning of these fluorine atoms significantly influences the molecule's properties. For instance, in a molecule like 1,2-difluoro-4-nitrobenzene, the fluorine atoms impact the electron density distribution of the aromatic ring. nih.gov The strong electron-withdrawing nature of fluorine affects the reactivity of the benzene ring, often directing further substitution reactions. The structural framework of difluorobenzene derivatives has been a subject of computational and theoretical studies to understand their role as precursors for fluoropolymers with desirable properties like resistance to solvents and acids. digitellinc.com

The combination of nitro groups and fluorine atoms on an aromatic ring creates a powerful synthon for organic synthesis. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. epa.gov This is a common strategy for introducing other functional groups. The presence of fluorine atoms can further modulate this reactivity. researchgate.net The interplay between the nitro group and fluorine atoms has been studied in the context of cocrystallization behavior, where these groups influence supramolecular structures through various intermolecular interactions. rsc.org The synthesis of aromatic fluoro compounds from their corresponding nitro precursors via nucleophilic substitution is a well-established method. epa.gov

The exploration of novel organic compounds is driven by the continuous search for molecules with enhanced properties and new applications. Aromatic nitro compounds, for example, are crucial intermediates in the production of pharmaceuticals, dyes, and explosives. numberanalytics.comresearchgate.net The development of new synthetic methods, including more efficient nitration and fluorination techniques, is a key area of research. numberanalytics.comresearchgate.net The synthesis of complex molecules often relies on the strategic use of functionalized building blocks, such as those containing both fluorine and nitro groups, to construct larger, more intricate structures with tailored functions. ossila.com The study of such novel compounds contributes to the fundamental understanding of chemical reactivity and bonding, paving the way for innovations in various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-1,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-1-3(12(13)14)2-5(9)6(4)7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNDQSMTFIQPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Difluoro 4 Nitrobenzodifluoride

Precursor Selection and Rational Design for Target Synthesis

The successful synthesis of 2,6-difluoro-4-nitrobenzene hinges on the logical selection of starting materials. The rational design of the synthetic route must account for the directing effects of the substituents. The fluorine atoms are ortho, para-directing for electrophilic substitution, while the nitro group is a strong deactivator and meta-director. libretexts.orgyoutube.com

Two primary strategies are considered:

Nitration of a difluorinated precursor: This is the most direct approach. Starting with 1,3-difluorobenzene (B1663923), a single electrophilic nitration step can yield the desired product. The two fluorine atoms cooperatively direct the incoming nitro group to the C4 position (para to one fluorine and ortho to the other), which is sterically accessible.

Modification of a functionalized precursor: An alternative route begins with a pre-functionalized aniline (B41778), such as 2,6-difluoroaniline (B139000). The amino group can be oxidized to a nitro group. A documented method involves the oxidation of 2,6-difluoroaniline using sodium perborate (B1237305) in glacial acetic acid to yield 2,6-difluoronitrobenzene. chemicalbook.com To obtain the 4-nitro isomer, a subsequent nitration would be necessary, or a different starting material like 3,5-difluoroaniline (B1215098) would be required.

A data table summarizing potential precursors is presented below.

| Precursor | Rationale for Selection | Key Transformation(s) |

| 1,3-Difluorobenzene | Commercially available. The two fluorine atoms direct the electrophilic nitration to the C4 position, providing a direct and efficient route. | Electrophilic Nitration |

| 2,6-Difluoroaniline | The aniline group can be converted to a nitro group. chemicalbook.com | Oxidation, Nitration |

| 2,4-Dichloronitrobenzene | The chloro groups can be substituted with fluoro groups via a Halogen Exchange (Halex) reaction. google.com | Nucleophilic Aromatic Substitution |

Regioselective Functionalization Strategies for Fluorinated Benzene (B151609) Derivatives

Achieving the specific 2,6-difluoro-4-nitro substitution pattern requires sophisticated control over regioselectivity. Several key strategies are employed in the functionalization of fluorinated benzene derivatives.

Nucleophilic aromatic substitution (S_NAr) is a powerful method for introducing substituents onto an activated aromatic ring. libretexts.orgnih.gov In the context of synthesizing fluorinated nitroaromatics, S_NAr is particularly relevant for introducing fluorine atoms onto a ring that already contains a nitro group. The nitro group is a strong electron-withdrawing group that activates the ring towards nucleophilic attack, especially at the ortho and para positions. libretexts.org

A key industrial application of this is the Halogen Exchange (Halex) reaction, where chloride atoms on a nitro-activated ring are replaced by fluoride (B91410) atoms using an alkali metal fluoride like potassium fluoride (KF). For instance, a process for preparing difluoronitrobenzenes involves heating a dichloronitrobenzene with KF in the presence of a phase-transfer catalyst, driving the conversion to the corresponding difluoronitrobenzene. google.com This strategy is effective for producing 2,4-difluoronitrobenzene (B147775) from 2,4-dichloronitrobenzene. google.com

Electrophilic aromatic substitution (EAS) is the quintessential reaction for functionalizing benzene rings and is the most common method for introducing a nitro group (nitration). masterorganicchemistry.com The reactivity and regioselectivity of EAS are governed by the substituents already present on the ring.

Fluorine is an unusual substituent; it is deactivating due to its high electronegativity (inductive effect) but directs incoming electrophiles to the ortho and para positions (resonance effect). acs.orgresearchgate.net Despite being deactivating, the reactivity of fluorobenzene (B45895) in EAS reactions is notably higher than other halobenzenes and can be comparable to benzene itself. acs.org In the synthesis of 2,6-difluoro-4-nitrobenzene from 1,3-difluorobenzene, the two fluorine atoms direct the nitration. The position between the two fluorine atoms (C2) is deactivated, while the positions ortho and para to the fluorines (C4, C6) are activated. The C4 position is para to the C1-fluorine and ortho to the C3-fluorine, making it the most electronically favored and sterically accessible site for nitration.

Directed ortho-metalation (DoM) is a potent technique for regioselective functionalization that utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles.

While classic DMGs include amides and methoxy (B1213986) groups, fluorine itself has been shown to be an effective, albeit weaker, directing group. researchgate.net The interaction between the Lewis acidic lithium and the Lewis basic fluorine can direct lithiation to the adjacent C-H bond. wikipedia.org This strategy, known as fluorine-directed C-H activation, has become a significant area of research. acs.orgnih.gov For a pre-formed 2,6-difluoro-4-nitrobenzene core, DoM could theoretically be used to introduce an additional substituent at the C1 or C3 position, although the strong deactivating effect of the nitro group would make this challenging.

Catalytic Transformations for C-F and C-N Bond Formation

Modern synthetic chemistry increasingly relies on catalytic methods to form C-F and C-N bonds with greater efficiency and under milder conditions.

C-F Bond Formation: While the Halex reaction is robust, recent advancements have focused on transition-metal-catalyzed methods. Palladium-catalyzed nucleophilic fluorination, for example, involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. nih.gov Another cutting-edge technique is photoredox catalysis, which uses visible light to mediate C-F bond formation under exceptionally mild conditions, representing a significant improvement over traditional UV-mediated methods. acs.orgnih.gov

C-N Bond Formation: The formation of a C-N bond is a fundamental transformation in the synthesis of countless organic molecules. numberanalytics.comrsc.org This is most prominently seen in cross-coupling reactions like the Buchwald-Hartwig amination, which uses palladium catalysts to couple amines with aryl halides. numberanalytics.com However, for the synthesis of 2,6-difluoro-4-nitrobenzene, the relevant C-N bond is within the nitro group (-NO₂). The introduction of a nitro group is achieved via electrophilic nitration, a reaction that is classically promoted by a strong acid catalyst system like a mixture of nitric acid and sulfuric acid, rather than by transition-metal catalysis. youtube.com

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction parameters is critical for maximizing yield, minimizing byproducts, and ensuring scalability. For the synthesis of fluoronitroaromatics, several factors are key.

Temperature and Solvent: In S_NAr reactions like the Halex process, temperature control is crucial. A patent for preparing chlorofluoronitrobenzenes specifies heating to not more than 200°C. google.com The choice of solvent is also critical; polar aprotic solvents like sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the fluoride salts, but their stability at high temperatures can be a concern. google.comgoogle.com

Catalyst and Water Content: The efficiency of the Halex reaction can be significantly improved by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which helps transport the fluoride anion into the organic phase. google.com The water content of the alkali metal fluoride is also a critical parameter that must be controlled to achieve high conversion. google.com

Flow Chemistry: Modern approaches to process optimization include the use of continuous flow reactors. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and safety. The nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine (B109124) has been successfully optimized using a flow reactor coupled with real-time mass spectrometry monitoring, demonstrating a powerful method for rapid process development. ichrom.com This approach drastically reduces the time and materials needed compared to conventional batch optimization.

A table illustrating optimization parameters for a representative reaction is shown below.

| Reaction | Parameter | Condition | Effect on Efficiency | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Temperature | 80 - 150 °C | Higher temperature increases reaction rate but can lead to side reactions. | ichrom.com |

| Residence Time | 5 - 30 minutes (in flow) | Longer time increases conversion but may lower throughput. | ichrom.com | |

| Solvent | Ethanol, Toluene, DMSO | Solvent polarity affects nucleophile solubility and regioselectivity. nih.gov | nih.govichrom.com | |

| Catalyst | Phase-Transfer Catalyst | Increases reaction rate by improving solubility of fluoride salt in organic phase. | google.com |

Solvent Effects and Reaction Kinetics

The choice of solvent is paramount in the synthesis of 2,6-difluoronitrobenzene as it can significantly influence reaction rates and selectivity. The synthesis often involves nucleophilic aromatic substitution (SNAr), where the solvent's ability to solvate ions and stabilize transition states is crucial. miami.edulibretexts.org

One documented method for synthesizing 2,6-difluoronitrobenzene involves the oxidation of 2,6-difluoroaniline using sodium perborate tetrahydrate in glacial acetic acid. chemicalbook.com In this context, glacial acetic acid acts as both a solvent and a catalyst. However, for related SNAr reactions, such as the fluorination of dichloronitrobenzenes, a range of aprotic polar solvents are employed. These include dimethyl sulfoxide (DMSO), sulfolane, and N,N-dimethylformamide (DMF). rsc.org The high polarity of these solvents is effective in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby accelerating the rate of substitution. libretexts.org

The kinetics of SNAr reactions are profoundly affected by the solvent. Studies on analogous reactions, such as the reaction of 2,4-dinitrochlorobenzene with piperidine, have shown that second-order rate coefficients correlate with various solvent parameters. rsc.org For instance, the rate of reaction between 4-fluoronitrobenzene and azide (B81097) ion has been shown to be significantly faster in dipolar aprotic solvents compared to protic solvents. miami.edu This is because protic solvents can form strong hydrogen bonds with the nucleophile, reducing its reactivity.

Recent advancements in reaction monitoring have enabled detailed kinetic studies. For example, the multi-step SNAr reaction of 2,4-difluoronitrobenzene with pyrrolidine (B122466) has been studied using an automated continuous-flow reactor with online HPLC analysis. cetjournal.itcore.ac.uk This approach allows for the rapid collection of experimental data, leading to the generation of precise kinetic models, including rate constants and activation energies, with minimal experimental effort. core.ac.uk Such detailed kinetic understanding is essential for optimizing reaction conditions and reactor design.

| Solvent | General Application in SNAr | Key Characteristics |

| Glacial Acetic Acid | Used in the oxidation of 2,6-difluoroaniline to 2,6-difluoronitrobenzene. chemicalbook.com | Protic solvent, can also act as a reactant or catalyst. |

| Dimethyl Sulfoxide (DMSO) | Commonly used for nucleophilic aromatic substitution. rsc.org | High-polarity aprotic solvent, excellent at solvating cations. |

| Sulfolane | A preferred solvent for commercial fluorination processes. | High-boiling point, polar aprotic solvent. |

| N,N-Dimethylformamide (DMF) | Effective for SNAr reactions. nih.gov | Polar aprotic solvent with a high dielectric constant. |

| Solvent-Free | An option for certain fluorination reactions to improve green metrics. google.com | Eliminates solvent waste but requires careful control of reaction viscosity and heat transfer. |

Temperature and Pressure Dependencies

Temperature is a critical parameter in the synthesis of 2,6-difluoronitrobenzene, directly impacting the reaction rate and the formation of byproducts. The synthesis via oxidation of 2,6-difluoroaniline is typically conducted at a controlled temperature of 80-90°C for one hour. chemicalbook.com For the synthesis of difluoronitrobenzenes through halogen exchange reactions (e.g., from dichloronitrobenzenes), higher temperatures are generally required. A patent for this process suggests a reaction temperature range of 125°C to 200°C, with an optimal range of 140°C to 190°C to ensure a satisfactory reaction rate while maintaining the stability of the catalyst. google.com

The reaction kinetics are strongly dependent on temperature, following the Arrhenius equation, where the rate constant increases exponentially with temperature. Kinetic studies of fluorination processes show a significant increase in the rate of reaction with rising temperature. mdpi.com However, excessively high temperatures can lead to thermal degradation of reactants, products, and catalysts, resulting in lower yields and increased impurity profiles. Therefore, precise temperature control is essential for process optimization.

The effect of pressure on the synthesis of 2,6-difluoronitrobenzene is less commonly a primary control parameter. Most synthetic procedures are carried out at atmospheric pressure. google.com However, in cases where low-boiling point solvents are used at temperatures above their boiling points, the reaction may be conducted under elevated pressure to maintain the solvent in the liquid phase. While high-pressure conditions can sometimes influence reaction rates and equilibria, for many SNAr reactions in the liquid phase, the effect of pressure is not as pronounced as that of temperature or solvent choice.

| Parameter | Typical Range | Effect on Synthesis |

| Temperature | 80°C - 200°C | Increases reaction rate. Higher temperatures can lead to degradation and byproduct formation. Optimal temperature balances rate and selectivity. chemicalbook.comgoogle.com |

| Pressure | Atmospheric | Generally sufficient for most synthetic routes. Elevated pressure may be used with low-boiling solvents. google.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2,6-difluoronitrobenzene is crucial for developing more sustainable and environmentally friendly manufacturing processes. innospk.com Key considerations include maximizing atom economy, designing efficient reaction pathways, and selecting sustainable reagents and solvents.

Atom Economy and Reaction Pathway Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.comnumberanalytics.comwordpress.com The goal is to design synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. primescholars.com

The synthesis of 2,6-difluoronitrobenzene from 2,6-difluoroaniline and sodium perborate tetrahydrate provides a case for calculating atom economy. chemicalbook.com The balanced chemical equation is a prerequisite for this calculation. While the exact stoichiometry can be complex, a simplified view of the oxidation of the amine to a nitro group can be illustrative. Designing alternative pathways with higher atom economy is a key goal of green chemistry. For example, a direct nitration of 1,3-difluorobenzene would, in principle, have a very high atom economy, as it is an addition reaction. However, controlling the regioselectivity to favor the desired 2,6-difluoro-4-nitro isomer over other isomers can be a significant challenge.

Modern approaches to retrosynthetic analysis incorporate atom economy as a key decision-making criterion, favoring reaction types such as additions and rearrangements over substitutions and eliminations, which inherently generate byproducts. numberanalytics.com

Sustainable Reagent and Solvent Selection

The choice of reagents and solvents has a significant impact on the environmental footprint of a synthesis. Green chemistry encourages the use of less hazardous chemicals and solvents, and the replacement of stoichiometric reagents with catalytic alternatives. manufacturingchemist.com

In the synthesis of 2,6-difluoronitrobenzene, the use of glacial acetic acid is common, but it is a corrosive substance. chemicalbook.com Research into greener alternatives is ongoing. For nitration reactions, for instance, the use of dinitrogen pentoxide (N₂O₅) in a recyclable medium like liquefied 1,1,1,2-tetrafluoroethane (B8821072) has been explored as an eco-friendly option. nih.gov Solvent-free nitration processes are also being developed to reduce hazardous waste streams. dtic.mil The use of water as a solvent is highly desirable from a green chemistry perspective, and some nucleophilic substitution reactions have been successfully carried out in aqueous media. manufacturingchemist.com

Scale-Up Considerations and Process Intensification

The transition of a synthetic route from the laboratory to industrial production requires careful consideration of scale-up challenges and opportunities for process intensification. rsc.org For the synthesis of 2,6-difluoronitrobenzene, key considerations include reaction kinetics, heat and mass transfer, mixing, and process safety. innospk.com

Process intensification aims to develop smaller, safer, and more energy-efficient processes. nih.gov A key technology in this area is the use of continuous-flow reactors. These systems offer significant advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic reactions like nitration. mit.edunih.gov The rapid kinetic analysis of the synthesis of a related compound, 2,4-difluoronitrobenzene, in a continuous-flow microreactor demonstrates the potential of this technology for optimizing and scaling up the production of 2,6-difluoronitrobenzene. cetjournal.itcore.ac.uk

As the demand for 2,6-difluoronitrobenzene is expected to grow, manufacturers are likely to adopt such advanced manufacturing methods to improve efficiency and reduce environmental impact. innospk.com Ensuring thorough mixing is also critical, especially in solvent-free or highly concentrated reactions, to maintain consistent reaction rates and prevent localized overheating. google.com The development of scalable and robust synthetic protocols is essential for meeting the market demand for this important chemical intermediate. nih.gov

Inability to Generate Article on "2,6-Difluoro-4-nitrobenzodifluoride"

It is not possible to generate a scientifically accurate article on the chemical compound "this compound" as requested. The reason for this is that the provided chemical name is ambiguous and does not correspond to a recognized, standard chemical structure in authoritative databases such as PubChem and Chemical Abstracts Service (CAS).

The term "benzodifluoride" is not a standard functional group or parent hydride in IUPAC nomenclature. This ambiguity makes it impossible to definitively determine the intended molecular structure. Searches for this specific name and its potential structural interpretations have not yielded any corresponding compound or associated scientific data.

While there are structurally related compounds with established data, such as 2,6-Difluoro-4-nitrobenzaldehyde (CAS 1260825-63-5) nih.gov, 2,6-Difluoro-4-nitrobenzoic acid (CAS 196194-57-7) chemscene.comkeyorganics.netcymitquimica.com, and 2,6-Difluoro-4-nitrophenol (CAS 658-07-1) nih.govbldpharm.comchemspider.comcymitquimica.com, providing an article on one of these alternatives would violate the strict instruction to focus solely on "this compound."

Generating an article based on an unidentifiable compound would require speculation and fabrication of data, which is contrary to the core principles of scientific accuracy and integrity. Therefore, without a valid chemical structure or existing research data for "this compound," the detailed elucidation of its molecular and electronic structure as outlined in the request cannot be fulfilled.

Elucidation of the Molecular and Electronic Structure of 2,6 Difluoro 4 Nitrobenzodifluoride

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

Conformational Analysis in the Crystalline State

Due to the lack of single-crystal X-ray diffraction data, a conformational analysis of "2,6-Difluoro-4-nitrobenzodifluoride" in the crystalline state cannot be provided. This analysis would typically describe the spatial orientation of the nitro group and the fluorine substituents relative to the benzene (B151609) ring.

Intermolecular Interactions and Crystal Packing Motifs

Information regarding intermolecular interactions and crystal packing motifs for "this compound" is unavailable. The study of crystal packing involves analyzing how individual molecules are arranged in the crystal lattice, which is determined through X-ray diffraction. These interactions, such as hydrogen bonds or π-π stacking, are crucial for understanding the physical properties of the solid material.

Electron Diffraction Studies (Gas-Phase Molecular Structure, if applicable)

There are no published electron diffraction studies for "this compound." Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds, free from the influence of crystal packing forces. While studies on related molecules like nitrobenzene (B124822) have been conducted to determine their gas-phase structures, no such data exists for the specified compound. researchgate.netacs.orgnih.govresearchgate.net

Chiroptical Spectroscopy (if molecular asymmetry or induced chirality is relevant)

No information on the chiroptical properties of "this compound" is available. Chiroptical spectroscopy, such as circular dichroism, is used to study chiral molecules. For this compound to be chiral, it would need to possess a non-superimposable mirror image. Assuming a planar benzene ring, "this compound" would be achiral, and thus would not exhibit chiroptical properties unless chirality is induced by its environment or through structural distortion. acs.org Without any experimental data, no definitive statement can be made.

Compound Names Table

Reactivity and Mechanistic Investigations of 2,6 Difluoro 4 Nitrobenzodifluoride

Electrophilic Aromatic Functionalization

Electrophilic aromatic substitution (SEAr) on a ring system like 2,6-difluoro-4-nitrobenzene is exceedingly difficult. The reaction mechanism for SEAr involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. wikipedia.org However, the combined inductive and resonance effects of the two fluorine atoms and the nitro group strongly withdraw electron density from the aromatic ring, making it highly deactivated towards electrophilic attack. wikipedia.orgmakingmolecules.comlibretexts.org

Attempting standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require extremely harsh conditions and are generally not practical synthetic routes for further functionalizing this ring system. The ring is considered "electron-poor," contrasting with "electron-rich" systems like phenol or aniline (B41778) that readily undergo SEAr. wikipedia.org

Reduction Chemistry of the Nitro Group

The nitro group is readily reduced to an amine (aniline) functionality, a transformation of significant synthetic importance.

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include:

Palladium-on-carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney Nickel

The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere. The process is highly chemoselective for the nitro group, leaving other functional groups, including the carbon-fluorine bonds, intact under controlled conditions. For instance, the hydrogenation of fluorinated nitrated benzene compounds to produce fluoroanilines is a well-established industrial process. google.comgoogle.com

Table of Reaction Outcomes for 2,4-Difluoronitrobenzene (B147775)

| Reaction Type | Reagent/Condition | Position of Reaction | Product Type |

| Nucleophilic Substitution | Morpholine (B109124) in EtOH | C4 (para to NO₂) | 4-Morpholino-2-fluoronitrobenzene |

| Nucleophilic Substitution | Sodium Methoxide | C4 (para to NO₂) | 4-Methoxy-2-fluoronitrobenzene |

| Nitro Group Reduction | H₂, Pd/C | NO₂ group | 2,4-Difluoroaniline |

| Electrophilic Substitution | HNO₃/H₂SO₄ | Not favorable | No significant reaction |

Selective Reduction to Amino, Hydroxylamino, or Azoxy Derivatives

The selective reduction of the nitro group in 2,6-difluoro-4-nitrobenzodifluoride is a critical transformation for the synthesis of various functionalized derivatives. The primary products of this reduction are the corresponding amino, hydroxylamino, and azoxy compounds. The choice of reducing agent and reaction conditions plays a pivotal role in determining the final product distribution.

Reduction to Amino Derivatives:

The conversion of the nitro group to an amine is a common and well-established reaction in organic synthesis. For aromatic nitro compounds, several methods are widely employed. wikipedia.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas is a highly effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Another popular choice is Raney nickel, which is particularly useful when the substrate contains halides that could be susceptible to dehalogenation with Pd/C. commonorganicchemistry.com

For more selective reductions, especially in the presence of other reducible functional groups, metal-acid systems are often utilized. Reagents such as iron in acidic media (e.g., acetic acid) or zinc under acidic conditions provide milder alternatives for the reduction of nitro groups to amines. commonorganicchemistry.comscispace.com Tin(II) chloride (SnCl2) is another mild reagent suitable for this transformation. scispace.com Sodium sulfide (Na2S) can also be employed and sometimes offers selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com

Reduction to Hydroxylamino Derivatives:

The partial reduction of a nitro group to a hydroxylamine requires carefully controlled reaction conditions to avoid further reduction to the amine. Several methods have been developed for the synthesis of aryl hydroxylamines from aryl nitro compounds. wikipedia.org One such method involves the use of Raney nickel with hydrazine at low temperatures (0-10 °C). wikipedia.org Electrolytic reduction offers another approach to achieve this selective transformation. wikipedia.org Additionally, the use of zinc metal in an aqueous solution of ammonium (B1175870) chloride can effectively yield the hydroxylamino derivative. wikipedia.org A catalytic system of rhodium on carbon with an excess of hydrazine monohydrate at room temperature has also been reported for this purpose. wikipedia.org

Reduction to Azoxy Derivatives:

The formation of azoxy compounds from the reduction of nitroaromatics typically occurs under specific conditions. Treatment of aromatic nitro compounds with metal hydrides, such as lithium aluminum hydride (LiAlH4), is known to produce azo compounds, and by extension, can lead to azoxy derivatives under controlled conditions. wikipedia.orgcommonorganicchemistry.com It is important to note that metal hydrides are generally not used for the synthesis of anilines from aryl nitro compounds as they tend to favor the formation of azo and azoxy products. wikipedia.org

Table 1: Common Reagents for the Selective Reduction of Aromatic Nitro Compounds

| Desired Product | Reagent System | Typical Conditions |

| Amino (-NH2) | H2, Pd/C | Catalytic hydrogenation |

| Amino (-NH2) | H2, Raney Nickel | Catalytic hydrogenation, useful for substrates with sensitive halides |

| Amino (-NH2) | Fe, Acid (e.g., AcOH) | Mild reduction |

| Amino (-NH2) | Zn, Acid (e.g., AcOH) | Mild reduction |

| Amino (-NH2) | SnCl2 | Mild reduction |

| Hydroxylamino (-NHOH) | Raney Nickel, Hydrazine | 0-10 °C |

| Hydroxylamino (-NHOH) | Zinc, aq. NH4Cl | Aqueous conditions |

| Azoxy (-N=N(O)-) | LiAlH4 | Metal hydride reduction |

Oxidation Chemistry of the Aromatic Ring

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not detailed in the provided search results, the reactivity of related difluorinated aromatic compounds in such reactions provides valuable insights.

Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings

These cross-coupling reactions are fundamental in modern organic synthesis. Although direct examples with this compound are not present, the general principles can be applied. For instance, in Suzuki-Miyaura coupling, an organoboron compound reacts with an organohalide in the presence of a palladium catalyst and a base. The fluorine and nitro groups on the aromatic ring of this compound would influence the electronic properties of the molecule and, consequently, its reactivity in these coupling reactions.

Ligand Effects on Catalytic Efficiency and Selectivity

The choice of ligand in transition metal-catalyzed reactions is crucial for controlling the efficiency and selectivity of the process. Different ligands can modulate the electronic and steric properties of the metal center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. For a substrate like this compound, the selection of an appropriate ligand would be critical to achieve high yields and selectivity in cross-coupling reactions.

Radical Reactions and Related Mechanistic Pathways

The single-electron reduction of nitroaromatic compounds can lead to the formation of anion-radicals. nih.gov The stability and subsequent reactions of these radical species are influenced by the electronic properties of the substituents on the aromatic ring. The electron-withdrawing fluorine and nitro groups in this compound would stabilize the formation of an anion-radical intermediate. The energetics of the first electron transfer, described by the midpoint redox potential, is a key parameter in understanding these processes. nih.gov

Photochemical Transformations and Photoinduced Processes

The study of photochemical transformations of nitroaromatic compounds is an active area of research. While specific information on the photoinduced processes of this compound is not available in the provided search results, the general behavior of nitroaromatics suggests that it could undergo various photochemical reactions. These can include photoreduction of the nitro group, or other transformations initiated by the absorption of light.

Synthesis and Characterization of Derivatives of 2,6 Difluoro 4 Nitrobenzodifluoride

Design Principles for Structural Diversification

The design of derivatives from a 2,6-difluoro-4-nitroaromatic core is primarily guided by the principles of nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group significantly activates the fluorine atoms, making them excellent leaving groups. This activation is a key principle for introducing a wide array of functional groups.

Key design considerations include:

Regioselectivity: The two fluorine atoms are chemically equivalent, allowing for either mono- or di-substitution reactions. Controlling the stoichiometry of the nucleophile is a primary method for achieving selective mono-substitution.

Nucleophile Choice: A vast range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to displace the fluorine atoms. The choice of nucleophile directly dictates the properties of the resulting derivative.

Sequential Reactions: The initial substitution product, a mono-substituted-mono-fluoro-nitroaromatic compound, can be subjected to a second, different nucleophile, leading to asymmetrically substituted derivatives. This sequential approach greatly expands the accessible chemical space. nih.gov

Modulation of Electronic Properties: The introduction of different substituents allows for the fine-tuning of the electronic properties of the aromatic ring, which is crucial for applications in materials science, such as in the development of organic semiconductors or dyes. nih.gov

Systematic Functionalization at Peripheral and Aromatic Positions

The systematic functionalization of a 2,6-difluoro-4-nitroaromatic scaffold can be approached in a stepwise manner to yield a diverse library of compounds.

Aromatic Substitution:

The primary route for functionalization is through SNAr reactions. The general mechanism involves the attack of a nucleophile on the carbon atom bearing a fluorine, forming a resonance-stabilized Meisenheimer complex, followed by the departure of the fluoride (B91410) ion. libretexts.org

Mono-substitution: By using one equivalent of a nucleophile, it is possible to selectively replace one fluorine atom. For example, reacting 2,6-difluoro-4-nitroaniline (B181332) with a primary amine can yield a 2-amino-6-fluoro-4-nitroaniline derivative.

Di-substitution: Employing two or more equivalents of a nucleophile leads to the displacement of both fluorine atoms. If two different nucleophiles are used sequentially, a wide range of asymmetrically substituted products can be obtained. For instance, initial reaction with an alkoxide followed by an amine would yield an alkoxy-amino-nitrobenzene derivative.

Peripheral Functionalization:

While the aromatic core is the primary site of reaction, the nitro group can also be a handle for further transformations:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H2/Pd, SnCl2, Fe/HCl). This introduces a new site for functionalization, for example, through diazotization or acylation reactions.

Modification of Introduced Substituents: Functional groups introduced via SNAr can themselves be further modified. For example, an introduced ester group can be hydrolyzed to a carboxylic acid, or an alcohol can be oxidized to an aldehyde or carboxylic acid.

A representative scheme for systematic functionalization is shown below:

Preparation of Building Blocks for Macromolecular Architectures

The di-functional nature of 2,6-difluoro-4-nitroaromatic compounds makes them ideal building blocks for the synthesis of polymers and other macromolecular structures.

By reacting the difluoro compound with a di-nucleophile (e.g., a diamine, diol, or dithiol), polymerization can be achieved through step-growth polymerization. The resulting polymers would contain the nitroaromatic moiety as a repeating unit, imparting specific electronic and physical properties to the material.

For example, polycondensation with a diamine would lead to the formation of a poly(nitroarylene amine):

These polymers can have applications in:

High-performance materials: The rigid aromatic backbone and strong intermolecular interactions due to the nitro group can lead to materials with high thermal stability.

Organic electronics: The electron-deficient nature of the nitroaromatic ring makes these polymers interesting candidates for n-type semiconductors. nih.gov

| Monomer | Co-monomer | Resulting Polymer Type | Potential Application |

| 2,6-Difluoro-4-nitrobenzodifluoride | 4,4'-Diaminodiphenyl ether | Poly(ether imide) | High-temperature resistant films |

| This compound | Bisphenol A | Poly(ether ether ketone) (PEEK) analog | Engineering thermoplastic |

| This compound | 1,4-Benzenedithiol | Poly(phenylene sulfide) analog | Organic semiconductor |

Incorporation into Polycyclic and Heterocyclic Systems

The reactivity of the 2,6-difluoro-4-nitroaromatic core can be harnessed to construct complex polycyclic and heterocyclic systems. This is often achieved through intramolecular cyclization reactions of appropriately substituted derivatives.

Synthesis of Phenoxazines and Phenothiazines: Reaction with 2-aminophenols or 2-aminothiophenols can lead to the formation of phenoxazine (B87303) and phenothiazine (B1677639) ring systems, respectively, through a sequential SNAr and intramolecular cyclization cascade. nih.gov

Formation of Benzo-fused Heterocycles: By choosing a nucleophile that contains a second reactive site, intramolecular cyclization can be triggered after the initial substitution. For example, reaction with a β-ketoester followed by intramolecular condensation can lead to the formation of a quinoline (B57606) derivative.

Palladium-Catalyzed Cross-Coupling Reactions: While SNAr is the dominant pathway, the fluorine atoms can potentially undergo cross-coupling reactions under specific catalytic conditions, allowing for the formation of carbon-carbon bonds and the construction of extended polycyclic aromatic systems. researchgate.net

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Reaction Type |

| This compound | 2-Aminophenol | Substituted Phenoxazine | Sequential SNAr and Intramolecular Cyclization |

| This compound | Ethyl acetoacetate | Substituted Quinolone | SNAr followed by Intramolecular Condensation |

| This compound | Phenylboronic acid | Substituted Biphenyl | Suzuki Cross-Coupling (hypothetical) |

Structure-Reactivity and Structure-Property Relationship Studies of Analogs

The systematic variation of substituents on the 2,6-difluoro-4-nitroaromatic scaffold allows for detailed studies of structure-reactivity and structure-property relationships.

Structure-Reactivity:

Inductive and Resonance Effects: The nature of the substituent introduced in a mono-substitution reaction will influence the reactivity of the remaining fluorine atom. Electron-donating groups will decrease the reactivity towards further substitution, while electron-withdrawing groups will enhance it.

Steric Hindrance: Bulky nucleophiles may react slower or require more forcing conditions. The steric bulk of the introduced substituent can also hinder the approach of a second nucleophile.

Structure-Property:

Electronic Properties: The introduction of different functional groups can significantly alter the electronic properties of the molecule, such as the HOMO-LUMO gap, which is critical for applications in organic electronics. nih.gov For example, introducing electron-donating groups will raise the HOMO level, while electron-withdrawing groups will lower the LUMO level.

Solubility and Morphology: The choice of substituents will also impact the physical properties of the derivatives, such as their solubility in different solvents and their solid-state packing, which is important for materials applications. nih.gov

| Substituent (at C-2) | Effect on Reactivity of C-6 Fluorine | Effect on HOMO/LUMO Gap | Expected Property Change |

| -OCH3 | Decreased | Decreased | Increased electron-donating character |

| -CN | Increased | Increased | Increased electron-accepting character |

| -NH2 | Decreased | Decreased | Increased electron-donating character, potential for H-bonding |

| -CF3 | Increased | Increased | Increased electron-accepting character, increased lipophilicity |

Combinatorial Approaches to Derivative Libraries

The high reactivity and difunctional nature of 2,6-difluoro-4-nitroaromatic compounds make them excellent scaffolds for combinatorial chemistry, allowing for the rapid generation of large libraries of related compounds. nih.gov

Parallel Synthesis: By reacting the starting material with a diverse set of nucleophiles in a multi-well plate format, a library of mono-substituted derivatives can be quickly synthesized.

Split-and-Pool Synthesis: A split-and-pool strategy can be employed to generate a library of asymmetrically di-substituted compounds. The initial set of mono-substituted products can be "pooled," then "split" into multiple portions, with each portion being reacted with a different second nucleophile. wikipedia.org

These combinatorial libraries are valuable for:

Drug Discovery: High-throughput screening of these libraries against biological targets can accelerate the identification of new lead compounds.

Materials Discovery: Screening for desired physical or electronic properties (e.g., fluorescence, conductivity) can lead to the discovery of new functional materials.

The industrialization of chemical synthesis through combinatorial approaches, often utilizing robotics and computational analysis, allows for the efficient exploration of vast chemical spaces starting from versatile building blocks like this compound. nih.gov

Based on a thorough review of chemical literature and databases, the compound "this compound" does not appear to be a recognized or documented chemical entity. The nomenclature "benzodifluoride" is chemically ambiguous and does not correspond to a standard functional group or structure in organic chemistry.

Consequently, there is no available scientific data from computational chemistry studies or any other experimental or theoretical research pertaining to this specific compound. The generation of an article with detailed research findings, data tables, and scientifically accurate content as requested is not possible.

For an article on computational chemistry to be created, a valid and documented chemical compound must be provided. If you intended to inquire about a different, but similarly named compound, such as a derivative of nitrobenzene (B124822) with different or additional functional groups, please provide the correct chemical name or a unique identifier like a CAS number.

Computational Chemistry and Theoretical Modeling of 2,6 Difluoro 4 Nitrobenzodifluoride

Frontier Molecular Orbital Theory and Aromaticity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. globalresearchonline.net A smaller HOMO-LUMO gap generally suggests higher reactivity. globalresearchonline.net

A theoretical study on 2,6-difluoro-4-nitroaniline (B181332), performed using semi-empirical methods, provides valuable insights into its electronic structure. researchgate.net The calculated HOMO and LUMO energies, along with the resulting energy gap, offer a quantitative measure of the molecule's electronic behavior. These calculations were conducted using different semi-empirical methods (MNDO, AM1, and PM3) and considered both the gaseous phase and the influence of solvents. researchgate.net

Table 1: Calculated HOMO-LUMO Energies and Energy Gap for 2,6-Difluoro-4-nitroaniline (in eV)

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| MNDO (Gas) | -9.65 | -2.01 | 7.64 |

| AM1 (Gas) | -9.62 | -2.15 | 7.47 |

| PM3 (Gas) | -9.43 | -2.33 | 7.10 |

Data sourced from a theoretical investigation of 2,6-difluoro-4-nitroaniline. researchgate.net

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, further characterize the chemical nature of the molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution, with larger HOMO-LUMO gaps correlating with greater hardness. The electrophilicity index quantifies the energy lowering of a system when it accepts the maximum possible electron charge from the environment.

Table 2: Global Reactivity Descriptors for 2,6-Difluoro-4-nitroaniline (in eV)

| Computational Method | Electronegativity (χ) | Chemical Hardness (η) | Global Electrophilicity Index (ω) |

| MNDO (Gas) | 5.83 | 3.82 | 4.45 |

| AM1 (Gas) | 5.89 | 3.74 | 4.64 |

| PM3 (Gas) | 5.88 | 3.55 | 4.87 |

Data sourced from a theoretical investigation of 2,6-difluoro-4-nitroaniline. researchgate.net

Aromaticity Descriptors

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic molecules due to the delocalization of π-electrons. Several computational descriptors are used to quantify the degree of aromaticity.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative suggest non-aromatic or anti-aromatic character, respectively. researchgate.netdiva-portal.org For substituted benzenes, the number and nature of substituents can influence the HOMA value, reflecting changes in the π-electron delocalization of the ring. researchgate.net

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically at the center of the ring (NICS(0)) or slightly above it (NICS(1)). Aromatic systems exhibit negative NICS values, indicating a diatropic ring current, while anti-aromatic systems have positive values due to a paratropic ring current. diva-portal.org The magnitude of the NICS value correlates with the degree of aromaticity or anti-aromaticity.

The Para-Delocalization Index (PDI) is another electronic descriptor of aromaticity that quantifies the extent of electron sharing between para-related carbon atoms in a six-membered ring.

Role of 2,6 Difluoro 4 Nitrobenzodifluoride As a Building Block in Materials Science

Precursor for the Synthesis of High-Performance Polymers

Activated nitrofluorobenzene derivatives are valuable precursors for high-performance polymers like poly(ether ether ketone) (PEEK), polyimides, and other polyarylethers. The electron-withdrawing nitro group, in concert with fluorine atoms, facilitates the displacement of the fluoride (B91410) ions by nucleophiles, a key step in polycondensation reactions.

Monomer Design for Polymerization Reactions

Bifunctional monomers containing activated difluoronitrobenzene units are designed for step-growth polymerization. For a condensation reaction, a monomer must possess two reactive functional groups. libretexts.orglibretexts.org For instance, a bisphenol can be reacted with a difluoroaromatic compound in a nucleophilic aromatic substitution polymerization to yield a polyether. The nitro group, while useful for activating the reaction, may be chemically reduced to an amine or other functional groups either before or after polymerization to tune the final properties of the material. This conversion opens pathways to polyamides or polyimides, which are known for their exceptional thermal and mechanical properties. pressbooks.pubresearchgate.net

Impact of Fluorine Content on Material Properties

The incorporation of fluorine into a polymer backbone has a profound impact on its material properties. mt.comrsc.org

Dielectric Constant: Fluorine's high electronegativity and the low polarizability of the C-F bond generally lead to a decrease in the dielectric constant of a material. This is highly desirable for applications in microelectronics, where low-dielectric materials are needed to insulate wiring and reduce signal delay and crosstalk. nih.gov The introduction of bulky, fluorine-containing groups like -CF3 can also increase the fractional free volume within the polymer, further lowering the dielectric constant. researchgate.net

Thermal Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (approx. 485 kJ/mol), which imparts exceptional thermal and chemical stability to fluoropolymers. researchgate.net This makes them suitable for applications in harsh environments where they might be exposed to high temperatures or corrosive chemicals. nih.gov

| Property | Impact of Fluorine Incorporation | Scientific Rationale |

| Dielectric Constant | Generally Decreases | Low polarizability of C-F bonds; increased free volume from bulky fluoro-groups. researchgate.netresearchgate.net |

| Thermal Stability | Generally Increases | High dissociation energy of the C-F bond. researchgate.net |

| Chemical Resistance | Generally Increases | Strong C-F bond protects the polymer backbone from chemical attack. mt.com |

| Solubility | Can Improve | Bulky fluorine groups can disrupt chain packing, improving solubility in some organic solvents. researchgate.net |

| Gas Permeability | Generally Increases | Disruption of polymer chain packing creates larger free volume, facilitating gas diffusion. researchgate.netresearchgate.net |

Integration into Organic Electronic and Optoelectronic Materials

The electronic properties of fluorinated nitroaromatics make them interesting components for materials used in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Synthesis of Monomers for Conjugated Polymers and Oligomers

Monomers containing fluorinated and nitro-functionalized benzene (B151609) rings can be incorporated into conjugated polymer backbones through various cross-coupling reactions (e.g., Suzuki, Stille). The strong electron-withdrawing nature of both the fluorine and nitro groups can be used to create electron-deficient (n-type) materials. By copolymerizing these electron-deficient units with electron-rich monomers, donor-acceptor polymers can be synthesized. This strategy is a cornerstone for tuning the optical and electronic properties of conjugated polymers, including their band gap and charge transport characteristics. monash.edu

Influence on Charge Transport and Photophysical Behavior

The introduction of fluorine atoms into conjugated polymers can significantly influence their charge transport properties. Fluorination can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can improve air stability, particularly for n-type materials, by making them more resistant to oxidation. Furthermore, fluorine substitution can promote more ordered molecular packing in the solid state, which is crucial for efficient charge transport. researchgate.netrsc.org The photophysical properties, such as absorption and emission wavelengths, are also heavily influenced by the electronic nature of the monomers. The strong electron-withdrawing character of the nitro group, for example, tends to red-shift the absorption and emission spectra. rsc.org

Applications in Supramolecular Chemistry and Self-Assembled Systems

Non-covalent interactions are the foundation of supramolecular chemistry. Fluorinated nitroaromatic compounds offer unique opportunities in this field due to their potential for halogen bonding, hydrogen bonding (with other functional groups), and π-π stacking interactions that are electronically modulated by the substituents.

Research has shown that related compounds like 2,4-difluoronitrobenzene (B147775) can be used as starting materials to build larger, functional molecules that self-assemble into ordered structures. nih.gov These molecules can be designed to form porous crystalline solids or other complex architectures held together by a network of non-covalent bonds. nih.govrsc.org The directionality and strength of these interactions can be tuned by the strategic placement of fluorine and nitro groups on the aromatic core, guiding the self-assembly process to create materials with specific nanoscale structures and functions. nih.gov

Design of Molecular Recognition Motifs

The 2,6-difluoro-4-nitrophenyl moiety is instrumental in creating specific molecular recognition motifs due to its distinct electronic and steric properties. The strong electron-withdrawing nature of the nitro group, enhanced by the inductive effects of the fluorine atoms, creates an electron-deficient aromatic ring. This electron deficiency is key to forming non-covalent interactions with electron-rich species.

Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, while the fluorine atoms can participate in weaker C-H···F hydrogen bonds. These directional interactions are crucial for the selective binding of complementary molecules. For instance, in the design of synthetic receptors, the 2,6-difluoro-4-nitrophenyl unit can be incorporated to create a binding pocket that preferentially interacts with electron-rich aromatic guests through π-π stacking interactions. The electron-poor nature of the nitrophenyl ring enhances this stacking with electron-rich aromatic systems.

The di-ortho-fluoro substitution also plays a crucial role. It can sterically influence the geometry of the binding site and modulate the electronic properties of the nitro group, fine-tuning the strength and selectivity of the molecular recognition event.

Formation of Ordered Supramolecular Architectures

The same non-covalent interactions that drive molecular recognition are also responsible for the self-assembly of molecules containing the 2,6-difluoro-4-nitrophenyl group into highly ordered supramolecular architectures. frontiersin.org These architectures can range from one-dimensional chains to two-dimensional sheets and three-dimensional frameworks.

An interesting parallel can be drawn from the study of 2,6-diiodo-4-nitrophenol, where a combination of O-H···O hydrogen bonds, iodo-nitro interactions, and aromatic π-π stacking interactions leads to the formation of a three-dimensional framework. researchgate.net Similarly, the interplay of hydrogen bonding involving the nitro group and potential C-H···F interactions, along with π-π stacking, can direct the self-assembly of 2,6-difluoro-4-nitro-substituted molecules into predictable and stable superstructures.

For example, research on related difluoronitrobenzene derivatives has shown their utility as building blocks for porous supramolecular networks. researchgate.netbohrium.com In these structures, intermolecular hydrogen bonds and other non-covalent forces dictate the packing of the molecules, leading to the formation of channels and pores within the material. researchgate.net The precise control over the directionality of these interactions, offered by the specific substitution pattern, is key to engineering the desired topology of the supramolecular assembly.

Contribution to Advanced Functional Materials Design

The unique properties of the 2,6-difluoro-4-nitrophenyl group make it a valuable component in the design of a variety of advanced functional materials.

Liquid Crystals: While specific research on liquid crystals containing the 2,6-difluoro-4-nitrobenzodifluoride moiety is not widely documented, the principles of liquid crystal design suggest its potential utility. wikipedia.org The rod-like shape and significant dipole moment, which are characteristic of many calamitic (rod-shaped) liquid crystals, can be achieved by incorporating the 2,6-difluoro-4-nitrophenyl group into a larger molecular structure. The strong dipole moment arising from the nitro and fluoro substituents would enhance the intermolecular interactions necessary for the formation of mesophases.

Porous Materials: There is more direct evidence for the use of related building blocks in the creation of porous materials. For instance, 2,4-difluoronitrobenzene has been used to synthesize new molecular building blocks for porous supramolecular networks. researchgate.netbohrium.com These materials are of great interest for applications in gas storage, separation, and catalysis. The ability of the nitro and fluoro groups to direct the formation of ordered, yet porous, structures is a key advantage. The use of metal-organic polyhedra (MOPs) as building blocks for extended porous networks is another area where such functionalized organic linkers could be employed. nih.gov

Investigation of Bulk Material Properties Derived from this compound Analogues

The bulk properties of materials derived from analogues of this compound are a direct consequence of the molecular structure and intermolecular interactions. For example, the high reactivity of related compounds like 4,5-difluoro-1,2-dinitrobenzene in substitution reactions allows for the synthesis of N-heteroacenes, which are investigated for their potential in organic molecular electronics. nih.gov

The physical properties of closely related, commercially available compounds provide insight into the characteristics that analogues might possess. These properties are crucial for predicting the behavior and potential applications of new materials.

Table 1: Physical and Chemical Properties of Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2-Difluoro-4-nitrobenzene | 369-34-6 | C6H3F2NO2 | 159.09 |

| 2,6-Difluoro-4-nitrophenol | 658-07-1 | C6H3F2NO3 | 175.09 |

| 2,4-Difluoro-6-nitrophenol | 364-31-8 | C6H3F2NO3 | 175.09 |

Data sourced from PubChem and other chemical suppliers. nih.govchemicalbook.comnih.govnih.govscbt.comfishersci.camatrix-fine-chemicals.com

The investigation of these and other analogues helps in understanding how the specific placement of fluoro and nitro groups on a benzene ring influences crystal packing, melting point, solubility, and electronic properties, which are all critical for the design of new functional materials.

Future Directions and Emerging Research Avenues for 2,6 Difluoro 4 Nitrobenzodifluoride Chemistry

Discovery of Unprecedented Reactivity Patterns and Synthetic Pathways

The unique arrangement of functional groups in 2,6-difluoro-4-nitrobenzoyl fluoride (B91410) paves the way for the discovery of new reactivity patterns. The fluorine atoms at the ortho positions to the benzoyl fluoride group sterically hinder and electronically influence the reactivity of the acyl fluoride. Simultaneously, the strong electron-withdrawing nature of the nitro group and the fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com

Future research could focus on exploiting this dual reactivity. For instance, selective reactions at either the acyl fluoride or the aromatic ring, controlled by the choice of nucleophile and reaction conditions, could lead to a diverse array of derivatives that are difficult to access through other synthetic routes. Palladium-catalyzed cross-coupling reactions, which have been successfully applied to other aryl fluorides, could be explored to form new carbon-carbon and carbon-heteroatom bonds at the C-F positions, a challenging but rewarding area of synthetic chemistry. organic-chemistry.org

A systematic study of the reaction of 2,6-difluoro-4-nitrobenzoyl fluoride with a wide range of nucleophiles would be highly valuable. This could lead to the discovery of unexpected reaction pathways, such as intramolecular cyclizations following an initial SNAr reaction, or rearrangements leading to novel heterocyclic systems.

Illustrative Potential Synthetic Transformations:

| Reactant | Potential Product | Reaction Type |

| Secondary Amine (e.g., Morpholine) | 2,6-difluoro-4-nitro-N-morpholinobenzamide | Acyl Substitution |

| Phenol | Phenyl 2,6-difluoro-4-nitrobenzoate | Acyl Substitution |

| Alkoxide (e.g., Sodium Methoxide) | 2-fluoro-6-methoxy-4-nitrobenzoyl fluoride | Nucleophilic Aromatic Substitution |

| Organometallic Reagent (e.g., Grignard) | 2,6-difluoro-4-nitrophenyl ketone | Acyl Substitution |

Exploration of Tandem and Cascade Reactions Utilizing the Compound

The presence of multiple reactive sites in 2,6-difluoro-4-nitrobenzoyl fluoride makes it an ideal candidate for the development of tandem or cascade reactions. These processes, where multiple chemical transformations occur in a single pot without the isolation of intermediates, are highly efficient and atom-economical. numberanalytics.com

A potential cascade reaction could be initiated by a nucleophilic attack on the benzoyl fluoride, followed by an intramolecular SNAr reaction. For example, reaction with a bifunctional nucleophile containing both an amine and a hydroxyl group could lead to the formation of complex heterocyclic structures in a single step. The development of such elegant and efficient synthetic strategies is a significant goal in modern organic chemistry.

Future research in this area could involve the computational modeling of potential cascade pathways to predict feasible reactions, followed by experimental validation. The discovery of novel cascade reactions starting from 2,6-difluoro-4-nitrobenzoyl fluoride would be a testament to the power of rational molecular design in synthetic chemistry.

Development of Novel Fluorinated Materials with Tunable Properties

Fluorinated polymers and materials often exhibit unique and desirable properties, such as high thermal stability, chemical resistance, and low dielectric constants. researchgate.netacs.org The incorporation of fluorine can also impart hydrophobicity and oleophobicity. 2,6-Difluoro-4-nitrobenzoyl fluoride, with its high fluorine content and reactive handle, is a promising monomer for the synthesis of novel fluorinated materials.

Polymerization of derivatives of 2,6-difluoro-4-nitrobenzoyl fluoride could lead to the creation of new high-performance polymers. For example, conversion of the benzoyl fluoride to a diol or diamine derivative would create a monomer suitable for step-growth polymerization. The properties of the resulting polymers could be fine-tuned by carefully selecting the co-monomers. The nitro group could also be reduced to an amine, providing another reactive site for polymerization or for cross-linking the polymer chains.

Research in this direction would involve the synthesis of various monomers derived from 2,6-difluoro-4-nitrobenzoyl fluoride and their subsequent polymerization. The characterization of the resulting materials' thermal, mechanical, and electrical properties would be crucial for identifying potential applications, for instance in the electronics or aerospace industries.

Potential Fluorinated Monomers from 2,6-Difluoro-4-nitrobenzoyl fluoride:

| Monomer | Potential Polymer Type |

| 2,6-Difluoro-4-aminobenzoyl fluoride | Polyamide |

| (2,6-Difluoro-4-nitrophenyl)methanol | Polyester, Polyether |

| 4-Amino-2,6-difluorobenzoic acid | Polyamide |

Integration with Automation and High-Throughput Experimentation

The exploration of the vast chemical space accessible from 2,6-difluoro-4-nitrobenzoyl fluoride can be significantly accelerated by the use of automation and high-throughput experimentation (HTE). youtube.com HTE platforms allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, using minimal amounts of reagents. youtube.com

The application of HTE to the study of 2,6-difluoro-4-nitrobenzoyl fluoride could rapidly identify optimal conditions for selective SNAr reactions, cross-coupling reactions, or the discovery of novel cascade processes. This data-rich approach not only accelerates discovery but also provides high-quality data that can be used to train machine learning algorithms to predict reaction outcomes and propose new reaction pathways. youtube.com The integration of automated synthesis with artificial intelligence represents a paradigm shift in chemical research, moving towards the concept of "self-driving laboratories." youtube.com

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of 2,6-difluoro-4-nitrobenzoyl fluoride will likely be realized through interdisciplinary research that bridges organic chemistry and materials science. The synthesis of novel derivatives and the development of new synthetic methodologies (organic chemistry) will provide the building blocks for the creation of new materials with tailored properties (materials science).

For example, organic chemists could focus on developing efficient and scalable syntheses of monomers derived from 2,6-difluoro-4-nitrobenzoyl fluoride. Materials scientists could then use these monomers to create and test new polymers for specific applications, such as gas separation membranes, dielectric films, or energetic materials. The feedback from the materials characterization would then inform the design of the next generation of monomers, creating a synergistic research loop. This collaborative approach is essential for tackling complex scientific challenges and for translating fundamental chemical discoveries into real-world applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.